

Application of A-65186 in Studying Satiety and Food Intake Behavior

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Compound of Interest

Compound Name: A-65186

Cat. No.: B1664236

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Introduction

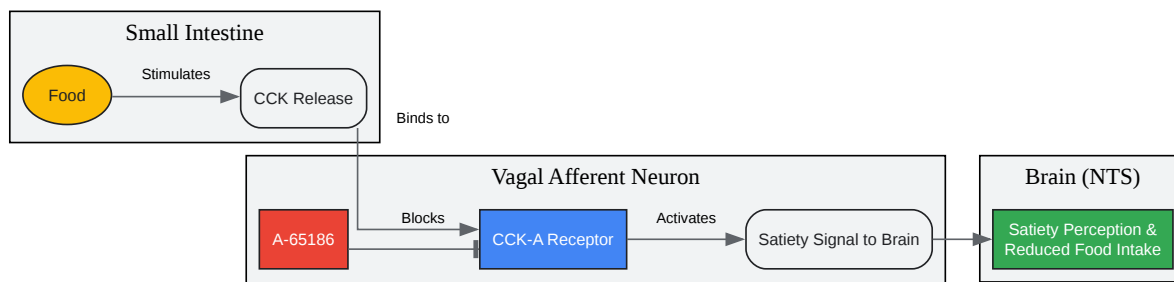
A-65186 is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. While primarily documented for its application in studying inflammation and gastrointestinal tract injury, its classification as a CCK-A receptor antagonist positions it as a valuable tool for investigating the physiological mechanisms of satiety and food intake behavior. The CCK-A receptor plays a crucial role in mediating the satiating effect of the gut hormone cholecystokinin (CCK), which is released post-prandially and acts as a short-term satiety signal.

This document provides detailed application notes and protocols for utilizing **A-65186** and analogous CCK-A receptor antagonists in preclinical research to explore satiety and feeding behavior. Due to the limited publicly available data on **A-65186**'s specific application in satiety studies, the methodologies and expected outcomes described herein are based on the well-established effects of other selective CCK-A antagonists, such as devazepide (L-364,718/MK-329) and lorglumide.

Mechanism of Action: The CCK-A Receptor and Satiety

Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to the presence of fats and proteins. It acts on CCK-A receptors located on vagal afferent

neurons, which transmit satiety signals to the nucleus of the solitary tract (NTS) in the brainstem. This signaling cascade ultimately leads to a reduction in meal size and duration. By blocking the CCK-A receptor, antagonists like **A-65186** can be used to investigate the role of endogenous CCK in the regulation of food intake.



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Figure 1. Signaling pathway of CCK-mediated satiety and the inhibitory action of **A-65186**.

Data Presentation: Effects of CCK-A Antagonists on Food Intake

The following tables summarize quantitative data from preclinical studies on well-characterized CCK-A antagonists. These data provide an expected range of effects when using **A-65186** in similar experimental paradigms.

Table 1: Effect of CCK-A Antagonists on Food Intake in Rodents

Compound	Species	Dose	Route of Administration	Feeding Condition	% Increase in Food Intake (vs. Vehicle)
Devazepide	Rat	1 mg/kg	Intraperitoneal (i.p.)	Freely feeding	~30-50% in the first 2 hours
Devazepide	Mouse	0.1 mg/kg	i.p.	Post-fast	Significant increase in 30-min intake
Lorglumide	Rat	8 mg/kg	Oral (p.o.)	Nocturnal feeding	~25% increase in 4-hour intake

Table 2: Antagonism of CCK-Induced Satiety by CCK-A Antagonists

Antagonist	Agonist (CCK-8)	Species	Antagonist Dose	Agonist Dose	% Reversal of CCK-8 Induced Suppression of Food Intake
Devazepide	CCK-8	Rat	0.1 mg/kg, i.p.	2 µg/kg, i.p.	Complete reversal
L-364,718	CCK-8	Pig	70 µg/kg, i.v.	1 µg/kg, i.v.	Complete reversal

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of **A-65186** on satiety and food intake are provided below.

Protocol 1: Evaluation of A-65186 on Food Intake in Sated Rodents

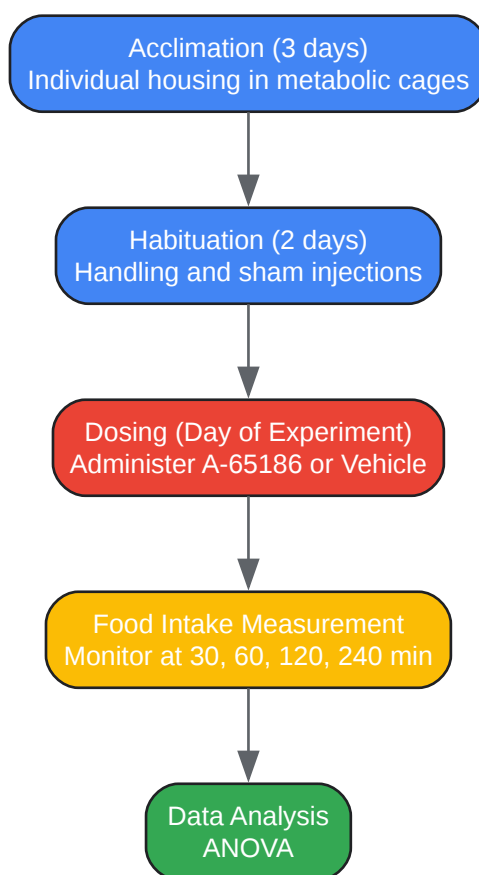
Objective: To determine if **A-65186** can increase food intake in non-food-deprived animals, suggesting a role for endogenous CCK in maintaining satiety.

Materials:

- **A-65186**
- Vehicle (e.g., 1% Tween 80 in saline)
- Adult male rats (e.g., Sprague-Dawley, 250-300g)
- Standard rodent chow
- Metabolic cages with food intake monitoring systems
- Syringes and needles for administration

Procedure:

- **Acclimation:** House rats individually in metabolic cages for at least 3 days to acclimate to the environment and automated food intake monitoring. Maintain a 12:12 hour light-dark cycle.
- **Habituation:** For 2 days prior to the experiment, handle the animals and perform sham injections with the vehicle to minimize stress responses on the test day.
- **Dosing:** On the experimental day, at the beginning of the dark cycle (when rodents typically initiate feeding), administer **A-65186** or vehicle via the desired route (e.g., intraperitoneally). A dose-response study is recommended (e.g., 0.1, 1, 10 mg/kg).
- **Food Intake Measurement:** Immediately after injection, provide pre-weighed food and monitor cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes).
- **Data Analysis:** Analyze the data using a one-way ANOVA followed by a post-hoc test to compare food intake between the different dose groups and the vehicle control.



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Figure 2. Experimental workflow for assessing the effect of **A-65186** on food intake in sated rodents.

Protocol 2: Antagonism of Exogenous CCK-Induced Satiety

Objective: To confirm that **A-65186** acts as a functional antagonist at the CCK-A receptor by blocking the satiety-inducing effect of exogenously administered CCK.

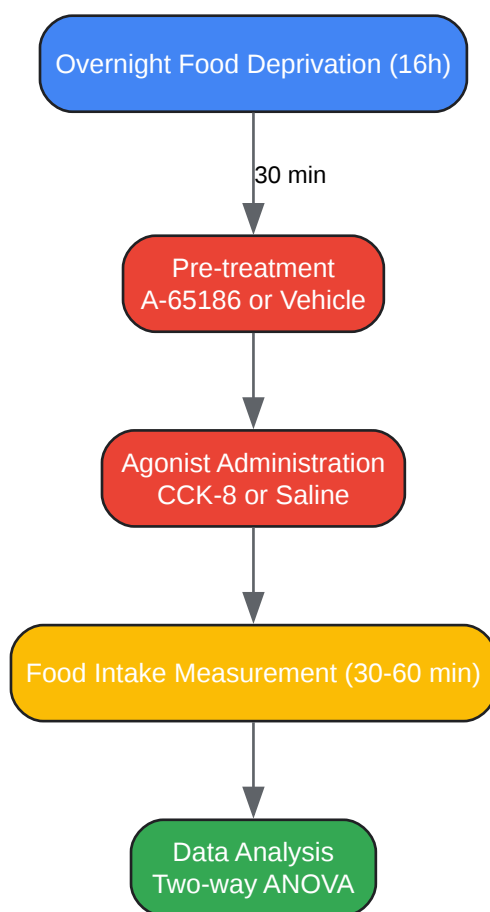
Materials:

- **A-65186**
- CCK-8 (octapeptide, the biologically active form)
- Vehicle

- Food-deprived adult male rats
- Other materials as listed in Protocol 1

Procedure:

- Acclimation and Habituation: Follow the same procedures as in Protocol 1.
- Food Deprivation: Fast the animals overnight (e.g., 16 hours) with free access to water to ensure a robust feeding response.
- Pre-treatment: 30 minutes prior to the administration of CCK-8, pre-treat the animals with **A-65186** or vehicle.
- Agonist Administration: Administer CCK-8 (e.g., 2 µg/kg, i.p.) or saline.
- Food Intake Measurement: Immediately after the CCK-8/saline injection, provide access to food and measure intake for 30-60 minutes.
- Experimental Groups:
 - Vehicle + Saline
 - Vehicle + CCK-8
 - **A-65186** + Saline
 - **A-65186** + CCK-8
- Data Analysis: Use a two-way ANOVA to analyze the effects of **A-65186**, CCK-8, and their interaction on food intake.



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Figure 3. Experimental workflow for the CCK-8 antagonism study.

Conclusion

A-65186, as a CCK-A receptor antagonist, is a potentially valuable pharmacological tool for elucidating the role of the CCK signaling pathway in the control of satiety and food intake. The protocols outlined in this document, based on established methodologies for this class of compounds, provide a framework for researchers to investigate its effects. By blocking the action of endogenous CCK or antagonizing the effects of exogenous CCK, studies with **A-65186** can contribute to a deeper understanding of the complex regulatory mechanisms of feeding behavior and may inform the development of novel therapeutics for appetite-related disorders.

- To cite this document: BenchChem. [Application of A-65186 in Studying Satiety and Food Intake Behavior]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1664236#a-65186-application-in-studying-satiety-and-food-intake-behavior>]

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